
2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom, a methylthio group, and a phenyl ring attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol typically involves the reaction of 4-(methylthio)benzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of a Grignard reagent, where 4-(methylthio)benzaldehyde reacts with a fluorinated Grignard reagent followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(4-(methylthio)phenyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methylthio group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chloro-2-fluoro-4-(methylthio)phenyl)propan-1-ol
- 2-(4-chloro-2-fluoro-3-(methylthio)phenyl)propan-2-ol
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties .
Propiedades
Fórmula molecular |
C10H13FOS |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FOS/c1-10(11,7-12)8-3-5-9(13-2)6-4-8/h3-6,12H,7H2,1-2H3 |
Clave InChI |
UHNINDXISDXFGB-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC=C(C=C1)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
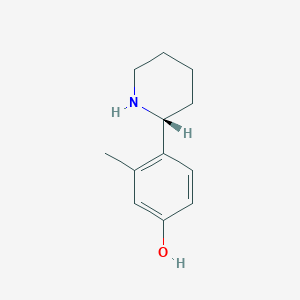
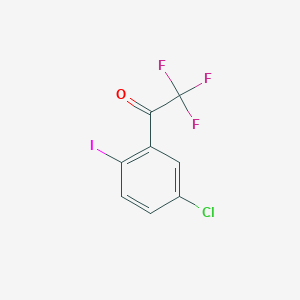
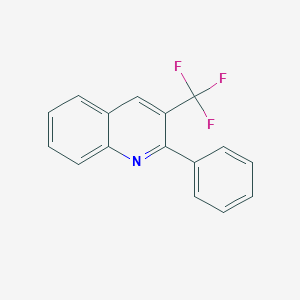
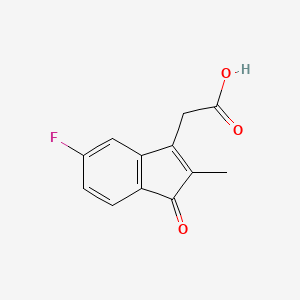
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
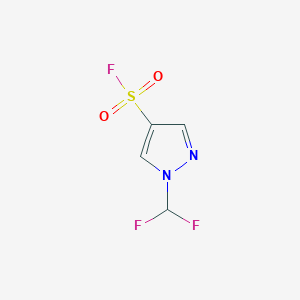
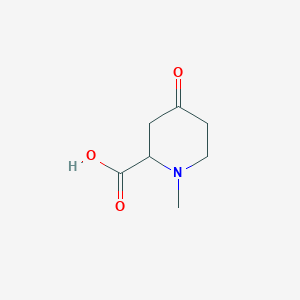

![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
